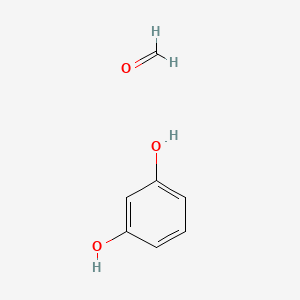
Resorcinol formaldehyde
Descripción general
Descripción
This compound is known for its high thermal stability, chemical resistance, and adhesive properties, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymer with 1,3-benzenediol typically involves the reaction of resorcinol with formaldehyde in an aqueous medium. The reaction is usually carried out at elevated temperatures (around 70°C) for several hours. After the reaction, water is removed under reduced pressure to obtain the resin.
Industrial Production Methods: In industrial settings, the production of this polymer involves mixing resorcinol with formaldehyde in the presence of a catalyst. The mixture is then heated to initiate the polymerization process. The resulting resin is purified and dried to obtain the final product .
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert quinones back to the original phenolic structure.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products:
Oxidation: Quinones
Reduction: Phenolic compounds
Substitution: Nitro or halogenated derivatives of the polymer
Aplicaciones Científicas De Investigación
Materials Science
1.1. Polymer Composites
RF resins are extensively used as adhesives and binders in composite materials. The polymer's ability to form strong cross-links makes it suitable for high-performance applications. For instance, RF resins have been incorporated into starch-based solid biopolymer electrolytes to enhance ionic conductivity and suppress crystallinity, which is critical for battery applications .
Table 1: Ionic Conductivity of Starch-Based Electrolytes with RF
| Composition | Ionic Conductivity () |
|---|---|
| Starch:LiTf:RF (20:20:60) |
1.2. Aerogels
The polycondensation of resorcinol with formaldehyde leads to the formation of low-density organic aerogels. These aerogels exhibit unique properties such as transparency and low thermal conductivity, making them suitable for insulation and lightweight structural applications. They can also be carbonized to produce carbon foams with specific structural characteristics .
Table 2: Properties of Resorcinol-Formaldehyde Aerogels
| Property | Value |
|---|---|
| Density | ≤ 100 mg/cc |
| Cell Size | ≤ 0.1 microns |
| Color | Dark red |
Dentistry
2.1. Endodontic Applications
Resorcinol formaldehyde has been historically used in endodontics, particularly in the treatment of complex root canal cases. It provides excellent sealing properties but poses challenges during retreatment due to its rigid nature once polymerized. A study evaluated the quality of retreatment using RF resin, finding that 90% of canal spaces were filled after retreatment, although some cases experienced flare-ups post-treatment .
Table 3: Quality Assessment After Retreatment
| Outcome | Percentage (%) |
|---|---|
| Optimal obturation | 59 |
| Improved obturation | 33 |
| Unchanged | 6 |
| Worse | 2 |
Environmental Remediation
3.1. Sorption Applications
RF resins have shown promise in environmental applications, particularly in the removal of heavy metals from wastewater. Research indicates that RF-derived materials can effectively sorb cesium and potassium ions from alkaline media, making them valuable for environmental cleanup efforts.
Table 4: Sorption Efficiency of RF Resins
| Ion | (mL/g) | SEC (mmol/g) | Desorption Efficiency (%) |
|---|---|---|---|
| Cesium | 187 | 0.03 | 75 |
| Potassium | 110 | 1.07 | 3.3 |
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with 1,3-benzenediol involves the formation of strong covalent bonds between the formaldehyde and the hydroxyl groups of 1,3-benzenediol. This results in a highly cross-linked polymer network that imparts the material with its characteristic thermal stability and chemical resistance .
Comparación Con Compuestos Similares
Phenol-formaldehyde resin: Similar in structure but uses phenol instead of resorcinol. It has lower thermal stability compared to resorcinol-formaldehyde resin.
Urea-formaldehyde resin: Uses urea instead of resorcinol, resulting in a less chemically resistant polymer.
Melamine-formaldehyde resin: Uses melamine, providing higher thermal stability but different mechanical properties.
Uniqueness: Resorcinol formaldehyde is unique due to its high thermal stability and chemical resistance, which are superior to those of phenol-formaldehyde and urea-formaldehyde resins. This makes it particularly valuable in applications requiring durable and resilient materials .
Propiedades
Número CAS |
24969-11-7 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
benzene-1,3-diol;formaldehyde |
InChI |
InChI=1S/C6H6O2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4,7-8H;1H2 |
Clave InChI |
KVBYPTUGEKVEIJ-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=CC(=C1)O)O |
SMILES canónico |
C=O.C1=CC(=CC(=C1)O)O |
Key on ui other cas no. |
24969-11-7 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













